Meta-Tolyl versus Para-Tolyl Isomer: Physicochemical Property Divergence
5-(m-Tolyl)pyrimidin-2-amine and its para-tolyl isomer (CAS 31408-17-0) share identical molecular formula (C₁₁H₁₁N₃) and molecular weight (185.23 g/mol) but exhibit distinct predicted physicochemical properties . The meta-substituted compound has a reported density of 1.159 g/cm³ and a boiling point of 401.5 °C at 760 mmHg . The para-tolyl isomer has a reported density of approximately 1.156 g/cm³ and a boiling point of 387.3 °C at 760 mmHg . These differences, though moderate, reflect distinct crystal packing and intermolecular interaction potentials that can influence solubility, formulation behavior, and chromatographic retention times during preparative HPLC purification . The meta-methyl group also imparts a different dipole moment and polar surface area distribution compared to the para-methyl analog, which affects logP and membrane permeability in cell-based assays .
| Evidence Dimension | Predicted physicochemical property divergence between meta-tolyl and para-tolyl positional isomers |
|---|---|
| Target Compound Data | Density: 1.159 g/cm³; Boiling point: 401.5 °C at 760 mmHg |
| Comparator Or Baseline | 5-(p-Tolyl)pyrimidin-2-amine (CAS 31408-17-0): Density: 1.156 g/cm³; Boiling point: 387.3 °C at 760 mmHg |
| Quantified Difference | Δ Density: +0.003 g/cm³; Δ Boiling point: +14.2 °C (meta vs. para) |
| Conditions | Predicted/computed physicochemical properties from ChemSpider and ChemSrc chemical databases |
Why This Matters
When selecting between isomeric building blocks for a medicinal chemistry program, these measurable property differences translate into distinct chromatographic purification protocols and may influence the solid-state stability and solubility of downstream derivatives.
